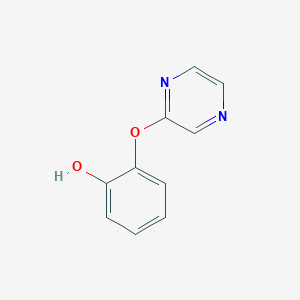

2-(Pyrazin-2-yloxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Pyrazin-2-yloxy)phenol is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is characterized by the presence of a pyrazine ring attached to a phenol group through an oxygen atom

準備方法

Synthetic Routes and Reaction Conditions

2-(Pyrazin-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pyrazine with a phenol derivative under basic conditions . The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

2-(Pyrazin-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

Oxidation: Quinones

Reduction: Phenols

Substitution: Nitro, sulfonyl, and halogenated derivatives

科学的研究の応用

2-(Pyrazin-2-yloxy)phenol has several scientific research applications:

作用機序

The mechanism of action of 2-(Pyrazin-2-yloxy)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its potential therapeutic effects .

類似化合物との比較

Similar Compounds

Comparison

2-(Pyrazin-2-yloxy)phenol is unique due to the presence of both a pyrazine ring and a phenol group, which imparts distinct chemical and biological properties. Compared to other phenolic compounds, it has enhanced reactivity towards electrophilic aromatic substitution and exhibits stronger antioxidant activity due to the electron-donating effects of the pyrazine ring .

生物活性

2-(Pyrazin-2-yloxy)phenol is an organic compound notable for its unique structural characteristics, which include a pyrazine ring connected to a phenolic group via an ether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O, and its structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing its activity in different pathways.

Anti-Angiogenic Properties

Research indicates that this compound exhibits anti-angiogenic properties, which are crucial in cancer treatment. Anti-angiogenesis refers to the inhibition of new blood vessel formation, a process that tumors exploit for growth and metastasis. Similar compounds, such as pyrazinib, have demonstrated significant effects on reducing tumor cell survival and modulating inflammatory responses in cancer models .

The biological activity of this compound is believed to stem from its ability to interact with signaling pathways involved in cell proliferation and survival. Studies using molecular docking simulations and in vitro assays have shown that this compound can bind to specific targets within these pathways, thus influencing cellular functions .

Cancer Research

In a study involving oesophageal adenocarcinoma (OAC), pyrazinib (a related compound) was shown to significantly inhibit blood vessel development in zebrafish models (p < 0.001) and reduce the surviving fraction of cancer cells after irradiation . This suggests that this compound could have similar effects due to structural similarities.

Inflammation Modulation

Another study highlighted the potential of pyrazinib to reduce secretions of inflammatory factors such as IL-6 and IL-8 in radioresistant cancer cells, indicating a possible role for this compound in managing inflammation associated with cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrazinib | Pyrazine linked to a vinyl-substituted phenol | Anti-angiogenic, radiosensitizer |

| 3-{[(Pyrazin-2-yl)oxy]methyl}phenol | Methylene bridge between pyrazine and phenol | Potential antifungal activity |

| Pyrazine-2-carboxylic acid | Carboxylic acid functionalization on pyrazine | Antimicrobial properties |

This table illustrates the versatility of pyrazine derivatives in medicinal chemistry while emphasizing the unique characteristics of this compound due to its specific functional groups and structural arrangement .

特性

IUPAC Name |

2-pyrazin-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-4-9(8)14-10-7-11-5-6-12-10/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYVLUYPXFAYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184168-91-9 |

Source

|

| Record name | 2-(pyrazin-2-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。